

Cross-referencing isobutylbenzene spectral data with literature values

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Compound of Interest

Compound Name: *Isobutylbenzene*

Cat. No.: *B155976*

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Cross-Referencing Isobutylbenzene Spectral Data: A Comparative Guide

For researchers and professionals in drug development and chemical analysis, accurate identification and characterization of compounds are paramount. This guide provides a comprehensive comparison of experimental spectral data for **isobutylbenzene** with established literature values across four key analytical techniques: ^1H Nuclear Magnetic Resonance (NMR), ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, comparative data tables, and illustrative diagrams are presented to ensure clarity and reproducibility.

Experimental Protocols

To ensure the accuracy and consistency of spectral data acquisition, the following standardized protocols should be followed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:** A 5-10 mg sample of **isobutylbenzene** is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- Instrumentation:** A 400 MHz (or higher) NMR spectrometer is used for both ^1H and ^{13}C NMR analysis.

- **^1H NMR Acquisition:** The proton NMR spectrum is acquired with a 90° pulse angle, a relaxation delay of 5 seconds, and 16 scans.
- **^{13}C NMR Acquisition:** The carbon NMR spectrum is acquired using a proton-decoupled sequence with a 45° pulse angle, a relaxation delay of 2 seconds, and accumulating 1024 scans.
- **Data Processing:** The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

- **Sample Preparation:** A thin film of neat **isobutylbenzene** is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used for data acquisition.
- **Data Acquisition:** The spectrum is recorded from 4000 cm^{-1} to 400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean salt plates is collected and subtracted from the sample spectrum.
- **Data Processing:** The resulting interferogram is Fourier transformed to produce the infrared spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** The **isobutylbenzene** sample is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC) for separation prior to analysis.
- **Instrumentation:** An electron ionization (EI) mass spectrometer is utilized.
- **Ionization:** The sample is ionized using a standard electron energy of 70 eV.
- **Data Acquisition:** The mass spectrum is scanned over a mass-to-charge (m/z) range of 40-200.

- **Data Analysis:** The resulting mass spectrum is analyzed to identify the molecular ion peak and the characteristic fragmentation pattern.

Spectral Data Comparison

The following tables summarize the comparison between typical literature values and hypothetical experimental data for **isobutylbenzene**.

¹H NMR Spectral Data

Assignment	Literature Chemical Shift (δ, ppm)	Experimental Chemical Shift (δ, ppm)	Multiplicity	Integration
H-2', H-6'	7.14-7.26	7.20	m	2H
H-3', H-4', H-5'	7.14-7.26	7.16	m	3H
H-1	2.47	2.45	d	2H
H-2	1.86	1.88	m	1H
H-3, H-4	0.90	0.92	d	6H

Literature data sourced from ChemicalBook.[\[1\]](#)

¹³C NMR Spectral Data

Assignment	Literature Chemical Shift (δ, ppm)	Experimental Chemical Shift (δ, ppm)
C-1'	141.8	141.7
C-2', C-6'	129.4	129.3
C-3', C-5'	128.4	128.3
C-4'	126.0	125.9
C-1	45.8	45.7
C-2	30.5	30.4
C-3, C-4	22.7	22.6

Literature data sourced from multiple references.[\[2\]](#)

Infrared (IR) Spectroscopy Data

Literature Wavenumber (cm ⁻¹)	Experimental Wavenumber (cm ⁻¹)	Assignment
3080-3030	3065	Aromatic C-H Stretch
2955-2870	2958, 2872	Aliphatic C-H Stretch
1605, 1495	1606, 1496	Aromatic C=C Bending
1465, 1385	1467, 1384	C-H Bending
745, 695	743, 698	Aromatic C-H Out-of-Plane Bending

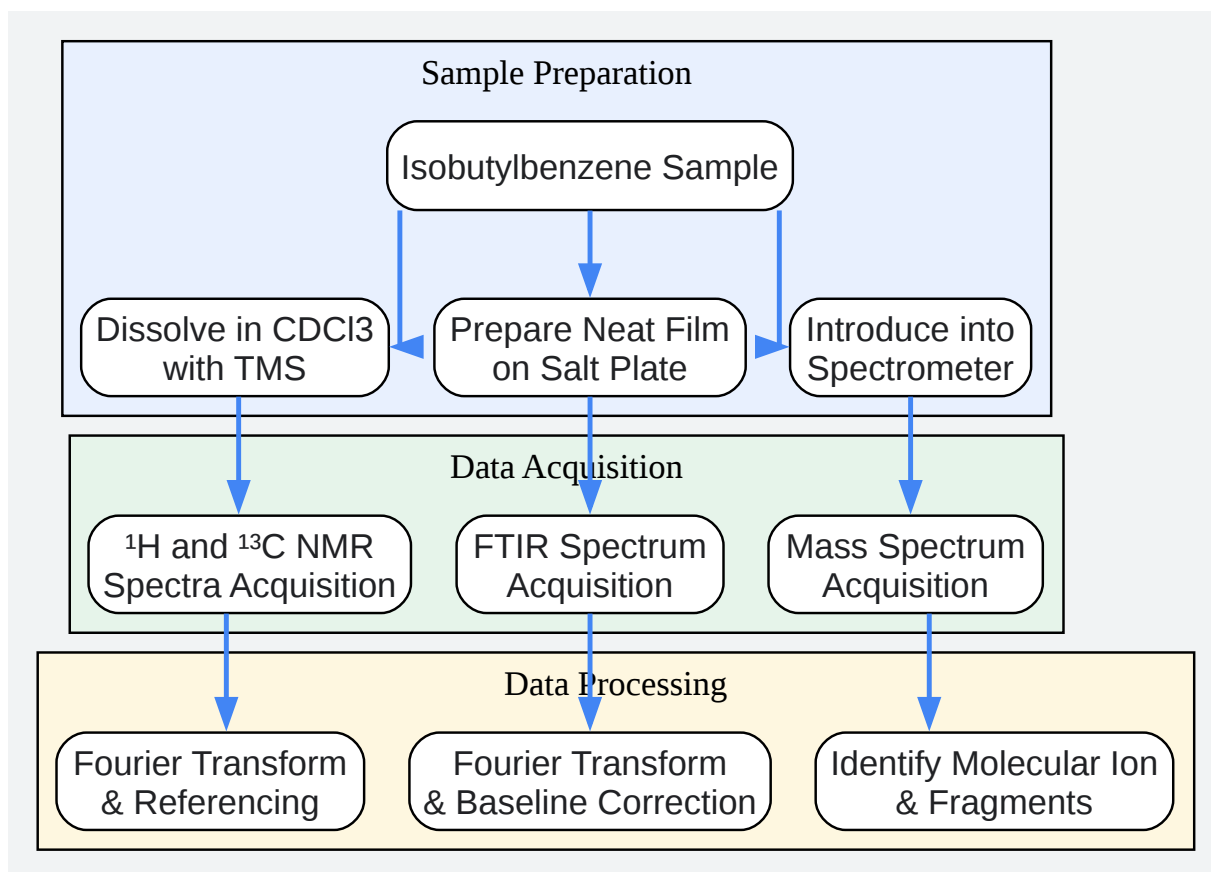
Mass Spectrometry (MS) Data

Literature m/z	Experimental m/z	Relative Abundance (%)	Assignment
134	134	22-44	[M] ⁺ (Molecular Ion)
92	92	61-84	[C ₇ H ₈] ⁺
91	91	100	[C ₇ H ₇] ⁺ (Tropylium ion)
43	43	14-22	[C ₃ H ₇] ⁺

Literature data sourced from PubChem and MassBank.[\[3\]](#)[\[4\]](#)

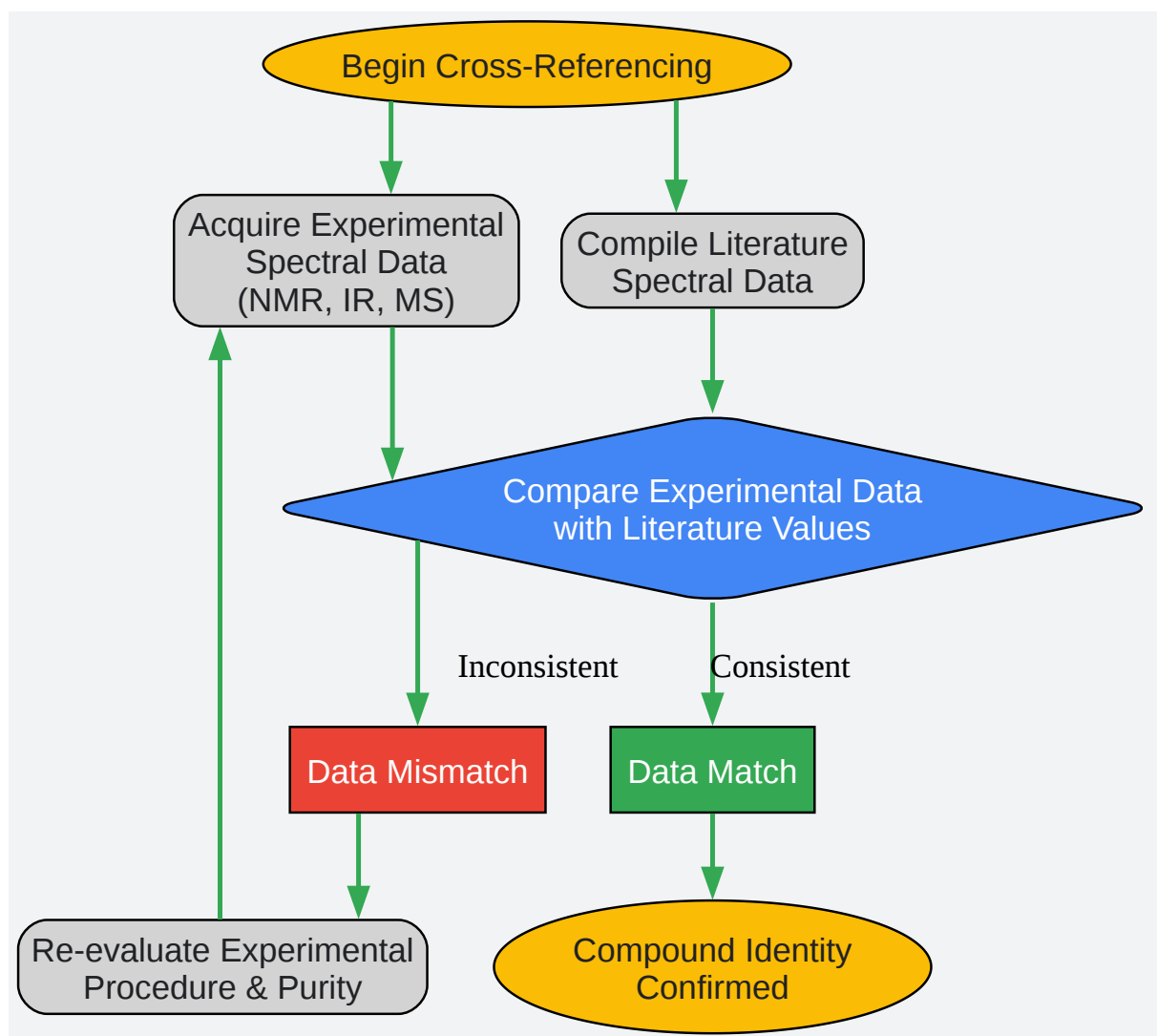
Visualizing the Workflow and Logic

To better illustrate the process of cross-referencing spectral data, the following diagrams outline the experimental workflow and the logical decision-making process.



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Experimental Workflow for Spectral Analysis



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Logical Flow for Data Cross-Referencing

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